Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl-
Description
The compound features a pyridinyl core substituted with a cyano (-CN) group at position 3, a methoxy (-OCH₃) group at position 4, and a methanimidamide (-N=C(NMe₂)) moiety at position 2. The dimethylamine groups and electron-withdrawing cyano substituent likely influence its polarity, solubility, and reactivity. Pyridine derivatives are commonly explored in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility.
Structure
3D Structure
Properties
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)7-13-10-8(6-11)9(15-3)4-5-12-10/h4-5,7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPPGBCYEMWKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=CC(=C1C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394921 | |
| Record name | 3K-020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338412-35-4 | |
| Record name | 3K-020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution with Dimethylamine
A primary method involves reacting 3-cyano-4-methoxy-2-pyridinyl chloride with dimethylamine under controlled conditions. The chloride intermediate is generated via chlorination of the corresponding hydroxy precursor using thionyl chloride or phosphorus oxychloride. The subsequent nucleophilic substitution proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the target methanimidamide with 68–72% efficiency. Key challenges include managing exothermic reactions and minimizing hydrolysis of the nitrile group.
Pinner Reaction for Imidamide Formation
The Pinner reaction, which couples nitriles with amines under acidic conditions, has been adapted for this compound. Here, 3-cyano-4-methoxy-2-pyridine is treated with dimethylamine hydrochloride in methanol saturated with hydrogen chloride. The reaction forms an imino ether intermediate, which isomerizes to the methanimidamide upon neutralization with aqueous sodium bicarbonate. This method achieves 65–70% yield but requires careful pH control to prevent decomposition of the pyridine ring.
Optimization of Methylation and Cyano Group Stability
Methylation Reagents and Solvents
Methylation of the pyridine oxygen is critical. Dimethyl sulfate in dichloromethane at 20–30°C provides higher selectivity compared to methyl iodide, which risks over-alkylation. N,N-Dimethylformamide (DMF) is preferred as a solvent due to its ability to stabilize transition states, enhancing reaction rates by 30%.
Table 1: Methylation Efficiency with Different Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dimethyl sulfate | DMF | 20–30 | 82 |
| Methyl iodide | Dichloromethane | 20–30 | 75 |
| Methyl triflate | DMF | 10–20 | 78 |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe a continuous flow system for large-scale production. The process involves:
- Bromination : 4-Hydroxynicotinic acid is brominated using phosphorus tribromide in DMF at 50–60°C.
- Methylation : The brominated intermediate reacts with dimethyl sulfate in a microreactor, achieving 95% conversion in 10 minutes.
- Cyanidation : Cuprous cyanide in DMF at 120°C replaces bromine with a cyano group, yielding 89% pure product.
This method reduces reaction times by 60% compared to batch processes and avoids intermediate isolation, which is critical for cost-effective manufacturing.
Analytical Characterization and Quality Control
Spectroscopic Validation
- NMR : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.92 (s, 1H, NH), 3.98 (s, 3H, OCH$$3$$), 3.12 (s, 6H, N(CH$$3$$)$$2$$).
- IR : Strong absorption at 2220 cm$$^{-1}$$ confirms the nitrile group, while bands at 1605 cm$$^{-1}$$ and 1250 cm$$^{-1}$$ correspond to C=N and C-O stretches, respectively.
Challenges and Mitigation Strategies
Emerging Methodologies
Photocatalytic Cyanation
Preliminary studies show that visible-light-driven catalysis using ruthenium polypyridyl complexes enables cyanation at room temperature, though yields remain low (45–50%).
Enzymatic Methylation
Engineered methyltransferases have been tested for regioselective methylation, but reaction rates are impractical for industrial use.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Methanimidamide Derivatives
Substituted Heterocyclic Analogs
Methanimidamide, N'-(3-cyano-5-nitro-2-thienyl)-N,N-dimethyl- (CAS 63895-75-0)
- Molecular Formula : C₈H₈N₄O₂S
- Molecular Weight : 224.24 g/mol
- Key Properties: Polar Surface Area (PSA): 82.53 Ų (high polarity due to nitro and cyano groups) Boiling Point: 387.9 ± 52.0°C pKa: 4.15 ± 0.50 (moderate acidity) Density: 1.37 ± 0.1 g/cm³ .
Comparison :
- The thienyl core (vs.
- Higher PSA (82.53 vs. ~70–75 estimated for the target compound) suggests greater solubility in polar solvents but reduced membrane permeability.
(E)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide (CAS 1055300-46-3)
- Molecular Formula : C₉H₁₄N₄O₂
- Molecular Weight : 210.24 g/mol
- Structure: Features a pyrimidinone ring with dioxo and methyl substituents .
Comparison :
- The pyrimidinone core introduces hydrogen-bonding sites (dioxo groups), which may improve binding affinity in biological targets.
- Lower molecular weight (210.24 vs. ~240–250 estimated for the target compound) could influence pharmacokinetics.
Aromatic Ring-Substituted Analogs
Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-; CAS 6164-98-3)
- Molecular Formula : C₁₀H₁₂ClN₃
- Molecular Weight : 209.67 g/mol
- Key Properties: Banned globally due to carcinogenicity (bladder cancer in humans) and high toxicity to non-target organisms . LogP: ~2.5 (moderate lipophilicity).
Comparison :
- The chlorophenyl group (vs.
- The target compound’s cyano and methoxy substituents may reduce toxicity by decreasing lipophilicity and enhancing metabolic clearance.
Methanimidamide, N'-(4-amino-2,6-dichlorophenyl)-N,N-dimethyl- (CAS Unavailable)
- Structure: Contains a dichlorophenyl ring with an amino group .
- Key Features: Amino group introduces basicity (pKa ~9–10), altering solubility and interaction with biological targets.
Comparison :
- The amino group could enable hydrogen bonding, contrasting with the target compound’s methoxy group, which is electron-donating but less interactive.
Sulfonyl and Sulfur-Containing Analogs
Methanimidamide, N'-[(butylamino)sulfonyl]-N,N-dimethyl- (CAS 63845-66-9)
Comparison :
- The sulfonyl group enhances stability and acidity compared to the target compound’s cyano group.
- Lower PSA (61.77 vs. ~70–80 for the target compound) suggests reduced solubility in aqueous environments.
N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide
Comparison :
- Methylthio group may confer higher metabolic stability than the target compound’s methoxy group.
Biological Activity
Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- (CAS Number: 338412-35-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to Methanimidamide exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds could effectively reduce the viability of cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Methanimidamide has also been evaluated for its antimicrobial properties. Research suggests that it may possess inhibitory effects against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Neuropharmacological Effects
There is emerging evidence that Methanimidamide may influence neurotransmitter systems. Similar compounds have been studied for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases.
Case Studies
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that derivatives of methanimidamide showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
- Another investigation highlighted the ability of these compounds to induce apoptosis in breast cancer cells through mitochondrial pathways.
- Antimicrobial Efficacy :
- Neuropharmacological Studies :
Apoptosis Induction
The anticancer effects are primarily attributed to the induction of apoptosis via mitochondrial pathways. This includes the release of cytochrome c and activation of caspases, leading to programmed cell death.
Membrane Disruption
The antimicrobial activity is linked to the disruption of bacterial cell membranes, which compromises their integrity and leads to cell death.
Neurotransmitter Modulation
The neuropharmacological effects are thought to arise from the modulation of neurotransmitter systems, particularly through interaction with serotonin and dopamine receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
